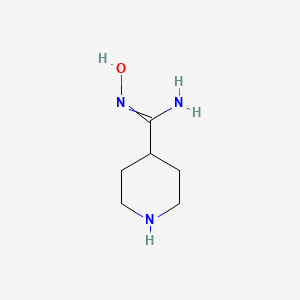

N'-hydroxypiperidine-4-carboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxypiperidine-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(9-10)5-1-3-8-4-2-5/h5,8,10H,1-4H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZQSQVPENGEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Piperidine Derivatives in Contemporary Research

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its prevalence in a vast number of natural products and synthetic drugs underscores its importance. The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as chair and boat conformations, enabling it to interact with a wide range of biological targets with high affinity and specificity.

Piperidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and analgesic properties. nih.gov The nitrogen atom in the piperidine ring is often a key site for modification, allowing for the fine-tuning of a molecule's physicochemical properties, such as its basicity and lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic profiles.

Below is a table summarizing the pharmacological activities of some notable piperidine derivatives:

| Compound | Pharmacological Activity | Therapeutic Area |

| Fentanyl | μ-opioid receptor agonist | Analgesia |

| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's disease |

| Ritalin (Methylphenidate) | Norepinephrine-dopamine reuptake inhibitor | ADHD |

| Minoxidil | Antihypertensive, hair growth stimulant | Hypertension, Alopecia |

A Closer Look: Imidamide and Hydroxylamine Functionalities in Biologically Active Molecules

The unique character of N'-hydroxypiperidine-4-carboximidamide is further defined by its imidamide and hydroxylamine (B1172632) functionalities. The imidamide group, also known as a carboximidamide, is a functional group with the general structure RC(=NR')NR''R'''. This group is a key feature in a number of biologically active compounds, where it can act as a bioisostere for other functional groups, such as amides and esters. The presence of multiple nitrogen atoms allows for diverse hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. nih.gov

The hydroxylamine functionality (-NHOH) is another important feature in medicinal chemistry. It can be found in a variety of drugs and has been shown to be involved in a range of biological activities. Hydroxylamines can act as mimics of amino acids and can also be involved in redox processes. The incorporation of a hydroxylamine group can significantly impact a molecule's metabolic stability and its ability to interact with target proteins.

N Hydroxypiperidine 4 Carboximidamide: a Scaffold Primed for Advanced Chemical Exploration

While direct and extensive research on N'-hydroxypiperidine-4-carboximidamide is nascent, its structure, which combines the robust piperidine (B6355638) core with the versatile imidamide and hydroxylamine (B1172632) functionalities, presents it as a highly promising scaffold for medicinal chemistry. The piperidine ring provides a well-established framework for orienting substituents in three-dimensional space to interact with biological targets.

The N'-hydroxyimidamide moiety is of particular interest as it can be considered a bioisosteric replacement for a carboxylic acid or an amide. This substitution can lead to improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability. The hydrogen bonding capabilities of the N'-hydroxyimidamide group, with both donor and acceptor sites, suggest that it could form strong and specific interactions with a variety of biological macromolecules.

Research on structurally related piperidine-4-carboxamide derivatives has shown their potential as inhibitors of various enzymes and receptors. For instance, certain derivatives have been investigated for their analgesic and dopamine (B1211576) reuptake inhibitory activities. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for the design of novel therapeutics in these areas.

The table below presents data on the biological activity of some piperidine-4-carboxamide derivatives, which can serve as a proxy for the potential of the this compound scaffold.

| Derivative | Target | Activity (IC₅₀/EC₅₀) | Therapeutic Potential |

| Substituted piperidine-4-carboxamides | Dopamine Transporter | Varied (µM range) | CNS disorders |

| Novel piperine-carboximidamide hybrids | EGFR, BRAF, CDK2 | Varied (nM to µM range) | Anticancer |

Uncharted Territory: Research Gaps and Future Directions in the Study of N Hydroxypiperidine 4 Carboximidamide

Retrosynthetic Analysis and Strategic Disconnections for the this compound Core

A retrosynthetic analysis of this compound identifies several key disconnections. The most logical approach involves disconnecting the N'-hydroxycarboximidamide group, also known as an amidoxime (B1450833), back to a nitrile precursor. This simplifies the target to 4-cyanopiperidine (B19701).

The 4-cyanopiperidine can be conceptually derived from a more stable and common precursor, 4-hydroxypiperidine (B117109), through functional group interconversion. The 4-hydroxypiperidine scaffold, in turn, can be disconnected through two primary strategies:

C-N bond cleavage , leading back to acyclic precursors.

Reduction of a carbonyl group , pointing to 4-piperidone (B1582916) as a key intermediate.

Ring expansion , suggesting a five-membered ring, such as a pyrrolidine (B122466) derivative, as a starting point.

This analysis highlights 4-piperidone and substituted pyrrolidines as crucial starting materials for accessing the this compound core.

Precursor Synthesis and Intermediate Derivatization

The synthesis of the target compound relies heavily on the efficient preparation of key precursors and intermediates, primarily the 4-hydroxypiperidine scaffold.

The 4-hydroxypiperidine motif is a common building block in organic synthesis. Various methods have been developed for its construction, often focusing on stereocontrol and scalability.

One of the most direct and widely used methods for synthesizing 4-hydroxypiperidine is the reduction of 4-piperidone derivatives. whiterose.ac.uk Commercially available N-protected 4-piperidones, such as N-Boc-4-piperidone, are common starting materials. scispace.com The ketone functional group is reduced to a secondary alcohol using various reducing agents.

The choice of reducing agent can influence the stereoselectivity of the reaction when the ring is substituted. Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, N-Boc-4-piperidone can be effectively reduced to N-Boc-4-hydroxypiperidine using sodium borohydride in a mixed solvent system like THF/MeOH. The reaction is typically performed at low temperatures to control reactivity and improve yield.

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| N-Boc-4-piperidone | Sodium Borohydride | THF/Methanol | -10 | 87 |

| 4-Piperidone Hydrochloride | Sodium Borohydride | Methanol | Not specified | High |

| N-Benzyl-4-piperidone | Lithium Aluminum Hydride | Diethyl Ether | 0 to RT | >90 |

This table presents typical conditions for the reduction of 4-piperidone derivatives to 4-hydroxypiperidines.

Ring expansion strategies provide an alternative route to the piperidine (B6355638) core, often from more readily available five-membered ring precursors like pyrrolidines. researchgate.net These methods are particularly useful for accessing substituted piperidines with high diastereocontrol. acs.org

A notable approach involves the ring expansion of prolinol derivatives. acs.org The key step is the formation of an aziridinium (B1262131) salt intermediate, which undergoes a regioselective nucleophilic ring-opening. This process leads to an irreversible expansion from a pyrrolidine to a tetrahydropyridine (B1245486) ring, which can then be reduced to the desired piperidine. acs.org This methodology allows for the introduction of a wide variety of substituents at different positions on the piperidine ring. acs.org Diastereomerically pure azepane derivatives have also been prepared via piperidine ring expansion, demonstrating the versatility of this strategy for constructing nitrogen-containing heterocycles. rsc.org

The carboximidamide moiety in the target molecule is an amidoxime. The most common and efficient method for constructing an amidoxime is through the reaction of a nitrile with hydroxylamine (B1172632). nih.gov Therefore, the synthetic strategy requires the conversion of the 4-hydroxypiperidine precursor into a 4-cyanopiperidine intermediate.

This functional group interconversion can be achieved through a two-step process:

Activation of the hydroxyl group: The alcohol at the C4 position is converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively.

Nucleophilic substitution: The resulting sulfonate ester is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to displace the leaving group and form the 4-cyanopiperidine intermediate. The nitrogen on the piperidine ring must be protected during this sequence, typically with a Boc or Cbz group, to prevent side reactions.

The final step in the synthesis is the formation of the N'-hydroxy linkage to complete the amidoxime functional group. This is achieved by reacting the 4-cyanopiperidine intermediate with hydroxylamine (NH₂OH). nih.gov The reaction is typically carried out by heating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in an alcoholic solvent. nih.govgoogle.com This reaction proceeds via nucleophilic addition of hydroxylamine to the carbon of the nitrile group, followed by proton transfer to yield the this compound. nih.gov

| Nitrile Precursor | Reagents | Base | Solvent | Conditions |

| Organonitrile | Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol (B145695) | 60-80 °C |

| Aliphatic Nitrile | Hydroxylamine | N/A | Solvent-free, Ultrasonic Irradiation | Short reaction time |

| N-Boc-4-cyanopiperidine | Hydroxylamine Hydrochloride | Triethylamine | Ethanol | Reflux |

This table outlines general conditions for the synthesis of amidoximes from nitrile precursors.

Synthesis Routes to 4-Hydroxypiperidine Scaffolds

Mechanistic Studies of Key Synthetic Transformations

The synthesis of this compound hinges on two pivotal transformations: the formation of the N-hydroxy functionality and the construction of the amidine group. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields.

Oxidation Reactions for Hydroxylamine Formation

The conversion of a secondary amine, such as the piperidine nitrogen, into a hydroxylamine is an oxidative process. Various oxidizing agents can accomplish this transformation, each with a distinct mechanistic pathway. A common and effective reagent is OXONE®, a potassium triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅) as the active component.

When secondary amines are treated with an oxidant like OXONE®, often supported on a solid phase like silica (B1680970) gel, they are selectively oxidized to the corresponding hydroxylamines. researchgate.net The mechanism involves the nucleophilic attack of the amine's nitrogen atom on an electrophilic oxygen atom of the peroxide. This process is thought to proceed via an Sₙ2-like attack on the peroxy bond. The presence of a solid support can facilitate the reaction and improve selectivity. researchgate.net Other peroxide-based reagents, such as peroxy acids (e.g., m-CPBA) or even hydrogen peroxide under specific catalytic conditions, can also be employed. The general mechanism involves the transfer of an oxygen atom from the oxidant to the nitrogen of the piperidine ring.

Alternative methods for the direct N-O bond formation have been developed, including the reaction of magnesium amides with specific peroxide electrophiles, which proceeds through a direct, convergent Sₙ2-like reaction. mdpi.comorganic-chemistry.org

Table 1: Oxidizing Agents for Amine to Hydroxylamine Conversion

| Oxidizing Agent | Typical Conditions | Mechanistic Notes |

| OXONE® (KHSO₅) | Supported on silica gel or alumina, with or without solvent. researchgate.net | Nucleophilic attack of the amine on the electrophilic oxygen of the peroxide. |

| Peroxycarboxylic acids (e.g., m-CPBA) | Aprotic solvent (e.g., CH₂Cl₂) at low temperatures. | Concerted oxygen transfer from the peroxy acid to the amine nitrogen. |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., metal complexes). | Catalyst-dependent; can involve metal-peroxo intermediates. |

| 2-Methyl-tetrahydropyranyl (MTHP) monoperoxyacetals | Reaction with in-situ generated magnesium amides. mdpi.com | Sₙ2-like reaction between the nucleophilic amide and the electrophilic peroxide. mdpi.com |

Amidine Formation Mechanisms

The formation of the N'-hydroxyamidine functional group typically proceeds from a nitrile precursor, specifically piperidine-4-carbonitrile. The most direct and atom-economical method is the nucleophilic addition of hydroxylamine to the nitrile's carbon-nitrogen triple bond. semanticscholar.org

The mechanism begins with the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbon of the nitrile group. This reaction is often catalyzed by a Lewis acid or a transition metal catalyst, such as a copper(I) salt. mdpi.comacs.org The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack.

The general steps are as follows:

Nitrile Activation: A Lewis acid or transition metal coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the nitrile carbon.

Nucleophilic Attack: The lone pair of electrons on the nitrogen of hydroxylamine attacks the activated nitrile carbon, breaking the pi bond and forming a new carbon-nitrogen single bond. This results in a charged intermediate.

Proton Transfer: A series of proton transfers, often facilitated by the solvent or other species in the reaction mixture, occurs to neutralize the charges and form the final N'-hydroxyamidine product.

Without a catalyst, the reaction can be sluggish, especially with unactivated nitriles, and may require harsh conditions like high temperatures. mdpi.comacs.org An alternative approach is the Pinner reaction, where the nitrile first reacts with an alcohol (like methanol) in the presence of anhydrous HCl to form an imidate hydrochloride. semanticscholar.orgacs.org This stable intermediate can then be isolated and subsequently reacted with hydroxylamine, where the -OR group of the imidate is displaced by the -NHOH group to yield the desired N'-hydroxyamidine. semanticscholar.org

Table 2: Catalytic Systems for Amidine Synthesis from Nitriles

| Catalyst System | Typical Conditions | Mechanistic Role of Catalyst |

| Lewis Acids (e.g., AlCl₃, ZnCl₂) | High temperature. mdpi.com | Activates the nitrile by coordinating to the nitrogen, increasing carbon electrophilicity. mdpi.com |

| Copper(I) Chloride (CuCl) | 100 °C, O₂ atmosphere, TFE solvent. mdpi.com | Mediates the nucleophilic addition of the amine to the nitrile. mdpi.com |

| Ytterbium Amides | Solvent-free, 100 °C. organic-chemistry.org | Suggested to proceed via an intermediate formed between the catalyst and the amine. semanticscholar.org |

| No Catalyst | High temperature and pressure. | Direct nucleophilic addition, often requires harsh conditions for unactivated nitriles. mdpi.com |

Stereoselective Synthesis and Chiral Resolution Techniques

Since this compound possesses a stereocenter if substituents are present on the piperidine ring, controlling its stereochemistry is a significant synthetic challenge. Methodologies for achieving this fall into two main categories: stereoselective synthesis and the resolution of racemic mixtures.

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly. For piperidine derivatives, methods can include:

Asymmetric Hydrogenation: The reduction of a corresponding pyridine (B92270) precursor using a chiral catalyst can yield an enantioenriched piperidine. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine precursor can direct subsequent reactions to occur stereoselectively. The auxiliary is removed in a later step.

Organocatalysis: Chiral organocatalysts can be used to promote enantioselective cyclization reactions that form the piperidine ring. nih.gov

Chiral Resolution: This involves separating a racemic mixture of the final compound or a key intermediate. Common techniques include:

Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. For instance, the use of a chiral base, such as n-BuLi complexed with the chiral ligand sparteine, can selectively deprotonate one enantiomer of an N-Boc-protected piperidine, allowing it to be trapped by an electrophile while leaving the other enantiomer unreacted. rsc.orgwhiterose.ac.uk Enantioselective acylation using chiral hydroxamic acids is another effective method for the kinetic resolution of disubstituted piperidines. nih.gov

Diastereomeric Salt Formation: Reacting the racemic piperidine derivative with a chiral resolving agent (e.g., a chiral acid like tartaric acid or d-10-camphorsulfonic acid) forms a pair of diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. Columns based on cellulose (B213188) derivatives, for example, have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidines. nih.gov

Table 3: Chiral Resolution Techniques for Piperidine Derivatives

| Technique | Principle | Example Application |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent. rsc.org | Deprotonation of N-Boc-2-arylpiperidines using n-BuLi/(+)-sparteine. rsc.orgwhiterose.ac.uk |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. google.com | Resolution of 2-piperidin-2-yl ethanol using d-10-camphorsulfonic acid. google.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Separation of 1,3-dimethyl-4-phenylpiperidine enantiomers on a Chiralcel OD column. nih.gov |

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. mdpi.com These approaches focus on minimizing waste, reducing energy consumption, and using less hazardous materials.

Key strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) or toluene (B28343) with more environmentally benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) is a primary goal. In some cases, reactions can be performed under solvent-free conditions. mdpi.com

Catalysis: Employing recyclable catalysts, whether metal-based or organocatalytic, is preferable to using stoichiometric reagents that generate large amounts of waste. mdpi.com For example, developing a recyclable catalyst for the amidine formation step would improve the process's sustainability.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The direct addition of hydroxylamine to a nitrile to form the amidine is an excellent example of an atom-economical reaction. semanticscholar.orgmdpi.com

Energy Efficiency: Utilizing methods that reduce reaction times and energy consumption, such as microwave or ultrasonic irradiation, can make the synthesis more efficient. jocpr.com For instance, ultrasonic irradiation has been used to synthesize piperidin-4-ols effectively. researchgate.net

Renewable Feedstocks: While more challenging, sourcing starting materials from renewable feedstocks rather than petrochemicals is a long-term goal of green chemistry.

An efficient green chemistry approach to synthesizing N-substituted piperidones, key precursors to piperidines, has been developed that avoids the classical Dieckman condensation, presenting significant advantages in terms of sustainability. nih.gov These principles can be directly applied to optimize the synthesis of the piperidine core of the target molecule.

Functional Group Transformations and Modifications

The chemical persona of this compound is dictated by its three primary functional components: the hydroxyl group, the imidamide moiety, and the piperidine ring. Each of these sites can be selectively targeted to generate a wide array of derivatives with tailored properties.

Reactions at the Hydroxyl Group

The N'-hydroxyl group is a prime site for modification, influencing the compound's polarity, hydrogen bonding capacity, and metabolic stability. Key transformations at this position include:

Acylation: The hydroxyl group can be readily acylated to form esters. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base. For instance, piperine-carboximidamide hybrids have been synthesized by reacting piperic acid with amidoximes in the presence of N,N'-carbonyldiimidazole (CDI) as a coupling agent. nih.gov This strategy can be employed to introduce a variety of acyl groups, thereby modulating the lipophilicity and pharmacokinetic profile of the parent compound.

Alkylation: Ether derivatives can be synthesized through the alkylation of the hydroxyl group. This can be achieved using alkyl halides in the presence of a base. O-substituted hydroxylamines can also be prepared by the O-alkylation of tert-butyl N-hydroxycarbamate with mesylates, followed by deprotection. These modifications can enhance metabolic stability by masking the potentially labile hydroxyl group.

Reactivity of the Imidamide Functionality

The carboximidamide group, also known as an amidine, is a highly versatile functional group that can participate in a range of chemical transformations. Its reactivity is influenced by the presence of the N'-hydroxy group, which can affect its nucleophilicity and basicity.

N-Alkylation and N-Arylation: The nitrogen atoms of the imidamide can be alkylated or arylated to introduce further diversity. These reactions typically involve the use of alkyl or aryl halides.

Cyclization Reactions: The imidamide functionality can be a key component in the construction of heterocyclic rings. For example, piperidine carboxamides can undergo cyclization with chlorocarbonylsulfenyl chloride to form piperidin-3-yl-oxathiazol-2-ones.

Reactions with Electrophiles and Nucleophiles: The imidamide group possesses both nucleophilic and electrophilic character. The nitrogen atoms can act as nucleophiles, reacting with various electrophiles. nih.gov Conversely, the carbon atom of the imidamide can be susceptible to nucleophilic attack. nih.gov The N'-hydroxy group is expected to influence the electron density and, consequently, the reactivity of the imidamide moiety in these reactions.

Modifications of the Piperidine Ring System

The piperidine ring provides a robust and modifiable scaffold. Its reactivity is generally centered around the secondary amine nitrogen.

Ring Functionalization: While direct functionalization of the carbon atoms of the piperidine ring is more challenging, modern synthetic methods offer pathways to introduce substituents. For example, recent advances have demonstrated streamlined approaches to synthesize complex piperidines through biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling. news-medical.net

Synthesis of this compound Analogues and Prodrugs

The development of analogues and prodrugs of this compound is a key strategy to optimize its therapeutic potential. This involves systematic structural modifications to enhance properties such as potency, selectivity, and pharmacokinetic parameters.

Structural Diversification at the Piperidine Nitrogen

As previously mentioned, the piperidine nitrogen is a highly accessible point for structural diversification. The synthesis of N-substituted analogues can be achieved through various standard organic transformations.

| Reaction Type | Reagents and Conditions | Resulting Moiety |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkylpiperidine |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | N-Acylpiperidine |

| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) | N-Sulfonylpiperidine |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., CH2Cl2) | N-Alkylpiperidine |

These reactions allow for the introduction of a wide range of functional groups, including alkyl, aryl, acyl, and sulfonyl moieties, enabling a thorough exploration of the structure-activity relationship.

Substituent Effects on the Imidamide Group

The electronic and steric properties of substituents on the imidamide group can profoundly influence its chemical and biological characteristics.

Electronic Effects: Electron-donating groups attached to the imidamide moiety will increase its basicity and nucleophilicity, potentially enhancing its interaction with biological targets. Conversely, electron-withdrawing groups will decrease its basicity and may alter its metabolic stability. Studies on aromatic ethanolamines have shown that the electronic effects of substituents can have a discernible impact on their biological activity. nih.gov

Steric Effects: The size and conformation of substituents can introduce steric hindrance, which may affect the binding affinity of the molecule to its target and influence its metabolic profile. For instance, in a series of amide- and sulfonamide-based inhibitors, the steric effects of longer alkyl chains were found to be important for enhanced selectivity. nih.gov

A promising prodrug strategy for compounds containing an amidine function involves the use of N,N'-dihydroxyamidines. These derivatives can exhibit improved oral bioavailability and are enzymatically reduced in vivo to the active amidine. This approach could be particularly relevant for this compound, where further modification of the N'-hydroxyimidamide group could lead to prodrugs with enhanced pharmacokinetic properties.

Advanced Coupling and Cross-Coupling Methodologies

The bifunctional nature of this compound, possessing both a nucleophilic N'-hydroxy group and a potentially reactive piperidine N-H bond, allows for a variety of advanced coupling and cross-coupling reactions. These reactions are instrumental in the synthesis of complex derivatives for various research applications. Key methodologies would likely involve transition-metal-catalyzed processes that are foundational in modern organic synthesis. thermofisher.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.orgrug.nl In the context of this compound, this could be envisioned for the arylation of the piperidine nitrogen. The general conditions for such a reaction would involve a palladium catalyst, a suitable phosphine ligand, and a base.

Another important class of reactions involves the N'-hydroxy group of the carboximidamide moiety. This group can participate in copper- or palladium-catalyzed N-arylation reactions, analogous to those developed for hydroxylamines and related compounds. rsc.orgorganic-chemistry.orgnih.gov These methods provide a route to N'-aryl substituted derivatives. For instance, the coupling of O-acetyl hydroxamic acids with organoboronic acids or organostannanes, mediated by copper(I), proceeds under non-basic and non-oxidizing conditions, offering a chemoselective pathway for C-N bond formation through the cleavage of the N-O bond. rsc.orgnih.gov

Furthermore, the amidine functionality itself can direct C-H activation and subsequent annulation reactions when catalyzed by transition metals like rhodium or ruthenium, leading to the formation of various N-heterocycles. rsc.orgnih.gov While the N'-hydroxy group might influence this reactivity, it opens up possibilities for constructing more complex fused ring systems.

Decarboxylative cross-coupling reactions have also emerged as a powerful synthetic tool. Methodologies involving N-hydroxyphthalimide esters, which generate alkyl radicals for coupling with aryl iodides in the presence of a nickel catalyst, highlight the reactivity of N-O containing functionalities in cross-coupling schemes. nih.govresearchgate.netorganic-chemistry.orgwisc.edu By analogy, derivatization of the N'-hydroxy group of this compound could potentially enable its participation in similar nickel-catalyzed cross-coupling reactions.

A hypothetical data table illustrating the potential outcomes of various cross-coupling reactions with this compound is presented below. The yields are projected based on typical efficiencies of these reaction types with similar substrates.

| Reaction Type | Coupling Partner | Catalyst System | Potential Product | Projected Yield (%) |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Bromide | Pd(OAc)₂, XPhos, NaOtBu | N-Aryl-N'-hydroxypiperidine-4-carboximidamide | 75-90 |

| Copper-Mediated N-Arylation | Arylboronic Acid | Cu(I) source | N'-Aryl-N'-hydroxypiperidine-4-carboximidamide | 60-85 |

| Palladium-Catalyzed N-Arylation | Aryl Iodide | Pd Catalyst, BippyPhos, Cs₂CO₃ | N'-Aryl-N'-hydroxypiperidine-4-carboximidamide | 70-95 |

| Rhodium-Catalyzed C-H Activation/Annulation | Alkyne | [RhCp*Cl₂]₂, AgSbF₆ | Fused Piperidine-Heterocycle | 50-70 |

Stability and Degradation Pathways in Model Systems

The stability of this compound is a critical factor for its synthesis, storage, and application. Degradation can potentially occur at the piperidine ring or the N'-hydroxycarboximidamide functional group, influenced by factors such as pH, temperature, and the presence of oxidative or reductive agents.

The piperidine ring itself is a saturated heterocycle and is generally considered to be thermally stable. researchgate.net Studies on the thermal degradation of piperazine and its derivatives, which share the six-membered saturated nitrogen-containing ring, indicate high stability, with significant degradation only occurring at elevated temperatures (above 150°C). researchgate.netutexas.eduutexas.eduresearchgate.net Oxidative degradation of the piperidine ring can be initiated by hydroxyl radicals, leading to a complex mixture of products resulting from hydrogen abstraction at various positions, potentially leading to ring-opening. acs.org The presence of the N'-hydroxycarboximidamide substituent at the 4-position may influence the regioselectivity of such oxidative attacks.

The N'-hydroxycarboximidamide group is expected to be susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolytic stability of related compounds such as oximes and hydrazones is known to be pH-dependent. raineslab.com In acidic conditions, protonation of the nitrogen atoms would likely facilitate nucleophilic attack by water at the carbon of the C=N bond, leading to the formation of piperidine-4-carboxamide and hydroxylamine. Under basic conditions, deprotonation of the N'-hydroxy group could occur, potentially leading to alternative degradation pathways.

The N-O bond in the N'-hydroxycarboximidamide moiety could also be a point of lability. N-oxides can undergo various rearrangements and reductions. google.comacs.orgarkat-usa.org For instance, in biological systems or in the presence of reducing agents, the N'-hydroxy group could be reduced to the corresponding carboximidamide.

A summary of the predicted stability of this compound under different model conditions is provided in the table below.

| Condition | Potential Degradation Pathway | Major Degradation Products | Predicted Stability |

|---|---|---|---|

| Acidic (pH < 4) | Hydrolysis of the carboximidamide | Piperidine-4-carboxamide, Hydroxylamine | Low |

| Neutral (pH 7) | Slow hydrolysis | Piperidine-4-carboxamide, Hydroxylamine | Moderate |

| Basic (pH > 10) | Hydrolysis of the carboximidamide | Piperidine-4-carboxamide, Hydroxylamine | Low |

| Thermal (150°C) | Decomposition of the piperidine ring | Various ring-opened and fragmented products | Moderate to Low |

| Oxidative (e.g., H₂O₂) | Oxidation of the piperidine ring and/or N'-hydroxy group | Piperidinones, ring-opened products | Low |

Information on this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental and computational data required to construct an article on the advanced structural characterization of this compound is not publicly available. The specific information requested—including spectroscopic analysis (NMR, IR, MS/MS), X-ray crystallography data, and Density Functional Theory (DFT) calculations—could not be located for this specific chemical compound.

The user's request stipulated a strict focus on this compound and an article structure based on the following outline:

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Searches were conducted to find scholarly articles, patents, and database entries containing this specific information. While data exists for structurally related compounds, such as 4-hydroxypiperidine and various N-substituted piperidine derivatives, no resources provided the necessary characterization data for this compound itself.

Without access to primary research detailing the synthesis and analysis of this compound, generating a scientifically accurate and thorough article that adheres to the requested outline is not possible. Providing information from related but structurally distinct molecules would be scientifically inaccurate and would not meet the explicit requirements of the request.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time, providing crucial insights into their conformational preferences. For this compound, MD simulations would be instrumental in exploring the conformational landscape of its six-membered piperidine ring and the orientation of its substituents.

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.org However, the presence of the nitrogen heteroatom and substituents leads to a more complex conformational equilibrium. In an aqueous environment, as simulated in MD, the piperidine ring of this compound is expected to exist primarily in two rapidly interconverting chair conformations. wikipedia.org The key distinguishing feature between these conformers would be the axial or equatorial positioning of the N-hydroxyl group and the 4-carboximidamide group.

Generally, bulky substituents on a piperidine ring prefer to occupy the more spacious equatorial position to reduce steric hindrance. wikipedia.org In the case of this compound, the 4-carboximidamide group is larger than a hydrogen atom and would therefore be expected to have a strong preference for the equatorial position. The N-hydroxyl group's preference is less straightforward and can be influenced by solvent interactions and intramolecular hydrogen bonding. wikipedia.org

MD simulations can quantify the energetic differences between these conformations and the rotational freedom of the C-C bond connecting the carboximidamide group to the piperidine ring. Key parameters that would be analyzed from an MD simulation include root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions to understand solvation, and dihedral angle analysis to map out conformational transitions. researchgate.net

Table 1: Illustrative Conformational Energy Profile for a Substituted Piperidine Ring

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair 1 | 4-substituent Equatorial | 0.0 | ~95 |

| Chair 2 | 4-substituent Axial | 2.0 - 4.0 | ~5 |

| Boat/Twist-Boat | - | > 5.0 | < 1 |

Note: This table presents typical energy differences for substituted piperidines and is intended for illustrative purposes. Actual values for this compound would require specific simulations.

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for investigating the electronic structure and reactivity of molecules. researchgate.net These methods can be used to predict reaction mechanisms, transition state geometries, and activation energies for various chemical transformations of this compound.

A key area of interest for this molecule is the reactivity of the N'-hydroxy-carboximidamide group, which is a type of amidoxime. Amidoximes are known to exhibit E/Z isomerism around the C=N double bond, and quantum chemical calculations can determine the relative stabilities of these isomers. nih.gov The (Z)-isomer is typically the more energetically favorable form. nih.gov

Furthermore, these calculations can elucidate the reaction pathways for significant chemical transformations. For instance, amidoximes can act as precursors in the synthesis of various heterocyclic compounds. nih.gov Quantum chemical calculations can model the transition states and intermediates involved in these cyclization reactions, providing valuable insights into the reaction kinetics and thermodynamics.

Another important aspect is the molecule's potential to act as a nitric oxide (NO) donor. Some amidoximes are known to release NO under oxidative conditions, a process that can be modeled using quantum chemistry to understand the electronic rearrangements and energy barriers involved. nih.gov The calculations would focus on the bond dissociation energies and the electronic effects of the piperidine ring on the N'-hydroxy-carboximidamide moiety's ability to undergo oxidation and subsequent fragmentation to release NO.

Table 2: Representative Data from Quantum Chemical Calculations on a Model Amidoxime System

| Parameter | Value | Method/Basis Set |

|---|---|---|

| (E)-(Z) Isomerization Energy | 3 - 7 kcal/mol | DFT/B3LYP/6-31G* |

| N-O Bond Dissociation Energy | 40 - 60 kcal/mol | DFT/B3LYP/6-31G* |

| HOMO-LUMO Energy Gap | 4 - 6 eV | DFT/B3LYP/6-31G* |

Note: These values are representative for simple amidoximes and serve as an illustration. Specific calculations for this compound are required for precise data.

Preclinical Investigation of Biological Activities and Mechanisms of Action for N Hydroxypiperidine 4 Carboximidamide

Enzymatic Inhibition Studies

Interaction with Sphingosine (B13886) Kinases (SphKs)

N'-hydroxypiperidine-4-carboximidamide is structurally related to a class of amidine-based compounds that have been investigated as inhibitors of sphingosine kinases (SphKs). spandidos-publications.comnih.govvirginia.edu These enzymes, SphK1 and SphK2, are crucial for the synthesis of sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including proliferation and survival. acs.orgnih.gov Aberrant S1P signaling is implicated in diseases like cancer and fibrosis, making SphKs attractive therapeutic targets. acs.orgnih.gov

SphK1 and SphK2 Selective Inhibition Profiles

While specific inhibitory constants (Ki) for this compound are not detailed in the available literature, extensive research on related amidine-based inhibitors provides significant insights. For instance, modifying the heterocyclic ring from a pyrrolidine (B122466) to potentially a piperidine (B6355638), and altering linker units, can dramatically switch isoform selectivity between SphK1 and SphK2. nih.govcapes.gov.br

Studies on analogous compounds, such as pyrrolidine-1-carboximidamide (B83018) derivatives, have yielded highly selective inhibitors for both SphK1 and SphK2. nih.govnih.gov For example, the inhibitor SLP7111228, a pyrrolidine-based guanidine (B92328), shows a Ki of 48 nM for SphK1 and is over 200-fold selective against SphK2. capes.gov.brnih.gov Conversely, the related compound SLR080811 is a selective inhibitor of SphK2 with a Ki of 1 μM. acs.orgnih.gov These findings suggest that the this compound scaffold has a strong potential for development into a selective inhibitor for either SphK isoform.

Interactive Data Table: Inhibition Profiles of Related Amidine-Based SphK Inhibitors

| Compound | Target | Ki Value | Selectivity |

| SLP7111228 | SphK1 | 48 nM | >200-fold vs SphK2 |

| VPC96091 | SphK1 | 0.10 µM | 15-fold vs SphK2 |

| SLR080811 | SphK2 | 1 µM | 10-fold vs SphK1 |

| SLM6031434 | SphK2 | 370 nM | N/A |

Substrate Binding Site Analysis

Amidine-based inhibitors, including the structural class of this compound, typically act as competitive inhibitors by targeting the sphingosine-binding domain of the kinases. spandidos-publications.comnih.gov The highly basic amidine or guanidine headgroup is crucial for this interaction. nih.gov Molecular docking studies of related oxadiazole-containing amidine inhibitors reveal that the amidine headgroup interacts with the γ-phosphate of kinase-bound ATP. nih.gov The orientation of the heterocyclic ring (like piperidine) and the linker region within the substrate-binding pocket significantly influences potency and selectivity. nih.govnih.gov Differences in the amino acid composition of the sphingosine binding sites between SphK1 and SphK2 are exploited to achieve isoform selectivity. nih.govnih.gov

Modulation of Indoleamine-2,3-dioxygenase (IDO) Activity

The N'-hydroxyamidine functional group, present in this compound, is a key pharmacophore for the potent inhibition of Indoleamine-2,3-dioxygenase (IDO1). aacrjournals.orgresearchgate.netaacrjournals.org IDO1 is a rate-limiting enzyme in the catabolism of tryptophan to kynurenine (B1673888). acs.org Its expression in the tumor microenvironment contributes to immune evasion by depleting tryptophan and producing immunosuppressive metabolites. aacrjournals.orgaacrjournals.org

Hydroxyamidine-based small molecule inhibitors have been shown to potently and durably suppress IDO1 activity. aacrjournals.orgresearchgate.net For example, the hydroxyamidine inhibitors INCB023843 and INCB024360 completely inhibit interferon-gamma-induced IDO activity in murine tumor cell lines. researchgate.net In vivo studies have demonstrated that these compounds can decrease plasma kynurenine concentrations to levels seen in IDO1-deficient mice, indicating a complete blockade of the enzyme's function. aacrjournals.orgaacrjournals.org This systemic suppression of tryptophan catabolism by hydroxyamidines can impede the growth of IDO-expressing tumors. aacrjournals.orgresearchgate.net The mechanism involves the oxygen atom of the N-hydroxyamidine group coordinating with the heme iron in the active site of the IDO1 enzyme.

Inhibition of Trypanothione (B104310) Reductase (TbTR) in Parasitic Models

The this compound scaffold has been incorporated into molecules designed to inhibit Trypanothione Reductase (TR), a key enzyme in the redox metabolism of trypanosomatid parasites like Trypanosoma and Leishmania. nih.govmdpi.comnih.gov This enzyme is essential for parasite survival against oxidative stress and is absent in humans, making it a prime target for antiparasitic drug development. nih.govnih.gov

A spiro-containing derivative featuring a 4-hydroxypiperidine-1-carboximidamide (B12202) moiety was identified as a potent inhibitor of TR from both T. brucei and L. infantum. nih.gov This compound was shown to be a competitive inhibitor with respect to the enzyme's substrate, trypanothione disulfide (TS2), and was inactive against the human equivalent enzyme, glutathione (B108866) reductase. nih.gov This demonstrates the potential of the this compound structure to serve as a selective building block for novel antiparasitic agents. nih.govnih.gov

Exploration of Activity against Other Relevant Enzyme Classes (e.g., Histone Deacetylases, Kinases)

The versatile piperidine scaffold is a common feature in inhibitors of various other enzyme classes.

Histone Deacetylases (HDACs): The piperidine ring is a component of some HDAC inhibitors. researchgate.netnih.gov However, these inhibitors typically utilize a hydroxamic acid or a benzohydrazide (B10538) group as the crucial zinc-binding group (ZBG) that interacts with the catalytic zinc ion in the enzyme's active site. nih.govexplorationpub.com While piperidine-containing compounds have shown submicromolar inhibitory activity against HDACs, the specific activity of the N'-hydroxyamidine variant has not been extensively reported in this context. researchgate.netnih.gov

Other Kinases: The piperidine carboxamide structure is a recognized scaffold for kinase inhibitors. nih.govacs.org For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt). nih.gov Similarly, a piperidine carboxamide was identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 of 0.174 μM. nih.govacs.org These examples highlight the utility of the piperidine-4-carboxamide core in designing inhibitors that target the ATP-binding site of various kinases.

Interactive Data Table: Activity of Related Piperidine Scaffolds on Other Enzymes

| Compound Class | Target Enzyme | Reported Activity |

| Piperidine Carboxamide | Anaplastic Lymphoma Kinase (ALK) | IC50 = 0.174 µM |

| 4-Amino-piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Nanomolar inhibitors |

| N-substituted 4-alkylpiperidine hydroxamic acids | Histone Deacetylases (HDACs) | Submicromolar inhibitors |

Receptor Binding and Ligand-Receptor Interactions

Receptor-ligand interactions are fundamental to cellular communication and form the basis of modern drug discovery. genextgenomics.com These interactions are characterized by high specificity and affinity, where a ligand binds to a receptor to trigger a cellular response. genextgenomics.com The study of how compounds like this compound bind to various receptors is crucial for understanding their therapeutic potential.

The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that acts as a presynaptic auto- and heteroreceptor, modulating the release of histamine and other neurotransmitters in the central nervous system. nih.govnih.govbiorxiv.org Compounds containing a 4-hydroxypiperidine (B117109) scaffold have been extensively investigated as potent H3R antagonists. nih.gov

Research into 4-hydroxypiperidine derivatives demonstrates their high affinity for the H3 receptor. For instance, the derivative ADS-003 was found to possess a high nanomolar affinity for the rat H3R, with a pKi value of 7.9. nih.gov The binding of these piperidine-based ligands to the H3R involves key molecular interactions. The protonated nitrogen atom of the piperidine ring typically forms a crucial salt bridge with the Asp114 residue in the receptor's binding pocket. nih.gov Additional stability is provided by cation-π interactions with Tyr115 and Phe398, and potential hydrogen bonding between an ether oxygen (in some analogs) and the hydroxyl group of Tyr115. nih.gov The antagonist/inverse agonist 45e, which features a 1-cyclobutylpiperidin-4-yloxy moiety, was identified as a potent and selective H3R inverse agonist with a Ki of 4.0 nM. researchgate.net

Table 1: Binding Affinity and Potency of Representative 4-Oxypiperidine/4-Hydroxypiperidine H3R Ligands

| Compound | Receptor | Parameter | Value |

|---|---|---|---|

| ADS-003 (1a) | rat H3R | pKi | 7.9 nih.gov |

| ADS-003 (1a) | guinea pig H3R | pA2 | 8.47 nih.gov |

| ADS031 | human H3R | Ki | 12.5 nM nih.gov |

| ADS031 | guinea pig H3R | pA2 | 7.54 nih.gov |

| 45e | human H3R | Ki | 4.0 nM researchgate.net |

| Thioperamide | guinea pig H3R | pA2 | 8.67 nih.gov |

The nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is the fourth member of the opioid receptor family. nih.govnih.gov It is a GPCR involved in a wide array of neurological pathways. nih.gov The development of ligands for this receptor is an active area of research. Studies have shown that compounds incorporating a piperidine ring can serve as potent and selective ligands for the ORL1 receptor. nih.gov For example, extensive structure-activity relationship (SAR) studies led to the development of Ro 64-6198, a subnanomolar affinity ORL1 ligand with a piperidine core, which demonstrates over 100-fold selectivity against classical opioid receptors. nih.gov The nature of the substituent on the piperidine nitrogen is a critical determinant of binding affinity and selectivity for this receptor class. nih.gov

G protein-coupled receptors represent the largest family of human membrane proteins and are the targets for a significant percentage of all FDA-approved drugs. moleculardevices.comnih.gov Given the structural elements of this compound, its potential interaction with other GPCRs is a subject of investigation.

A structurally similar compound, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), has been identified as a multitarget ligand of aminergic GPCRs. nih.gov In silico and in vitro studies revealed that D2AAK4 interacts with dopamine (B1211576) D₁, D₂, and D₃ receptors, as well as serotonin (B10506) 5-HT₂A and 5-HT₇ receptors. nih.gov A key anchoring point for its binding is an electrostatic interaction between the protonatable nitrogen atom of the piperidine ring and the conserved Asp 3.32 residue present in the third transmembrane helix of these aminergic receptors. nih.gov This suggests that the piperidine moiety within this compound could potentially facilitate interactions with a range of GPCRs beyond the H3 receptor.

Cellular Mechanisms of Action (In Vitro Studies)

In vitro studies are essential for elucidating the specific cellular pathways and processes affected by a compound. These investigations provide insights into the molecular mechanisms that underlie its biological activity.

The mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) signaling pathways are crucial regulators of cell proliferation, survival, and differentiation. nih.govnih.gov Aberrant activation of these pathways is a hallmark of many diseases, including cancer. nih.gov

Compounds structurally related to this compound have been shown to modulate kinases that are upstream of these pathways. For instance, a series of piperine-carboximidamide hybrids were developed as cytotoxic agents targeting the Epidermal Growth Factor Receptor (EGFR) and the B-rapidly accelerated fibrosarcoma (BRAF) kinase. nih.gov Since BRAF is a key component of the MAPK/ERK cascade, inhibition of its mutated form (BRAFV600E) directly impacts the phosphorylation and activation of ERK. nih.govnih.gov Therefore, compounds that inhibit BRAF are expected to decrease ERK phosphorylation, thereby disrupting this pro-proliferative signaling pathway. nih.gov The PI3K/Akt pathway can sometimes be activated as a compensatory survival mechanism when the MAPK/ERK pathway is inhibited. nih.govresearchgate.net

The carboximidamide and piperidine moieties are present in various compounds investigated for their anti-proliferative effects. A novel series of piperine-carboximidamide hybrids demonstrated significant antiproliferative activity against a panel of four human cancer cell lines. nih.gov Several of these hybrids, including compounds VIf and VIk, were found to be potent inhibitors of cancer cell proliferation, with GI₅₀ values of 44 nM and 35 nM, respectively. nih.gov The mechanism of action for these compounds was linked to their ability to inhibit multiple kinases, including EGFR, BRAFV600E, and Cyclin-dependent kinase 2 (CDK2). nih.gov

Similarly, a class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides was identified as having potent antiproliferative activity in the DU-145 prostate cancer cell line, with the most active compound showing a GI₅₀ value of 120 nM. nih.gov Further investigation revealed that these compounds act as tubulin inhibitors. nih.gov Another study on pyrimidine (B1678525) derivatives containing a 4-hydroxypiperidine group also showed moderate to excellent anti-proliferative activities against various human tumor cell lines, including H1975 lung cancer cells. researchgate.net The lead compound from this series was found to induce cell cycle arrest in the S phase and promote apoptosis. researchgate.net

Table 2: In Vitro Anti-proliferative and Kinase Inhibitory Activity of Piperine-Carboximidamide Hybrids

| Compound | Mean GI₅₀ (4 cell lines) | EGFR IC₅₀ | BRAFV600E IC₅₀ | CDK2 IC₅₀ |

|---|---|---|---|---|

| VIc | >100 nM | 119 nM | 112 nM | 108 nM nih.gov |

| VIf | 44 nM | 108 nM | 49 nM | 21 nM nih.gov |

| VIg | 51 nM | 127 nM | 106 nM | 98 nM nih.gov |

| VIi | 39 nM | 96 nM | 81 nM | 65 nM nih.gov |

| VIk | 35 nM | 112 nM | 40 nM | 12 nM nih.gov |

| Erlotinib (Ref.) | 4.8 nM | 52 nM | - | - nih.gov |

| Dinaciclib (Ref.) | 2.5 nM | - | - | 8 nM nih.gov |

Information regarding the potential antifibrotic activity of this compound was not available in the reviewed literature, indicating an area for future investigation.

Preclinical Application in Disease Models (Excluding Clinical Data)

The therapeutic potential of IDO1 inhibitors has been explored in a variety of preclinical disease models, primarily in the fields of oncology, infectious diseases, and chronic inflammatory conditions.

Efficacy in Murine Models of HIV Infection (IDO Inhibition Context)

The rationale for using IDO1 inhibitors in the context of HIV infection stems from the observation that IDO1 activity is often upregulated during chronic viral infections and contributes to immune suppression. By catalyzing the degradation of tryptophan, IDO1 creates a local microenvironment that can impair the function of effector T cells, which are crucial for controlling viral replication.

In murine models of HIV infection, such as those using humanized mice, the efficacy of an IDO1 inhibitor like this compound would be evaluated by its ability to restore anti-viral immune responses. Key endpoints in such studies would include the measurement of viral load, CD4+ T cell counts, and the functional capacity of HIV-specific cytotoxic T lymphocytes (CTLs). It is hypothesized that by inhibiting IDO1, the local tryptophan concentration would be restored, thereby enhancing T cell proliferation and effector functions, leading to better control of the virus.

Efficacy in Animal Models of Renal Fibrosis

Renal fibrosis is the final common pathway for a variety of chronic kidney diseases, leading to the progressive loss of kidney function. Emerging evidence suggests that the kynurenine pathway, and specifically IDO1, may play a role in the pathogenesis of renal fibrosis. Increased IDO1 expression and activity have been observed in animal models of kidney disease.

In preclinical models of renal fibrosis, such as the unilateral ureteral obstruction (UUO) model in mice, the therapeutic potential of an IDO1 inhibitor would be assessed by its ability to attenuate the development of fibrosis. Key parameters for evaluation would include histological analysis of kidney tissue to quantify collagen deposition and the expression of profibrotic markers like α-smooth muscle actin (α-SMA) and transforming growth factor-beta (TGF-β). The hypothesis is that by inhibiting IDO1, the production of profibrotic metabolites in the kynurenine pathway would be reduced, thereby mitigating the fibrotic process.

Assessment in Other Relevant Animal Models of Disease

Given the broad immunomodulatory role of IDO1, inhibitors like this compound could be investigated in a range of other disease models where immune dysregulation is a key feature. These could include models of autoimmune diseases, neuroinflammatory conditions, and various cancers. In each of these contexts, the primary goal of IDO1 inhibition would be to reverse the immunosuppressive microenvironment and restore a productive immune response. The specific animal models and endpoints would be tailored to the pathophysiology of the disease being studied.

Structure Activity Relationship Sar Studies of N Hydroxypiperidine 4 Carboximidamide and Its Derivatives

Systematic Investigation of Structural Modifications on Biological Activity

A systematic investigation into the structural modifications of N'-hydroxypiperidine-4-carboximidamide provides valuable insights into the key molecular features required for its biological activity. This involves a detailed analysis of the roles of its principal functional groups and the effects of various substitutions.

The N'-hydroxyl group of the this compound moiety is a critical determinant of its biological activity. This functional group, as part of the hydroxyamidine motif, is known to be a key pharmacophore in a variety of biologically active compounds. acs.orgnih.gov Its significance is often attributed to its ability to act as a bidentate chelating agent for metal ions present in the active sites of metalloenzymes. allresearchjournal.com The oxygen and nitrogen atoms of the N'-hydroxyl group can coordinate with metal cofactors, thereby inhibiting enzyme function.

Furthermore, the N'-hydroxyl group can participate in crucial hydrogen bonding interactions with amino acid residues in the target protein's binding pocket. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen and nitrogen lone pairs). The acidity of the hydroxyl group can be influenced by the electronic nature of the rest of the molecule, which in turn can modulate the strength of these interactions. Bioisosteric replacement of the hydroxyl group with other functionalities, such as a thiol or an amine, often leads to a significant decrease or complete loss of activity, highlighting its essential role. princeton.edudrughunter.comcambridgemedchemconsulting.com

To illustrate the importance of the N'-hydroxyl group, a hypothetical SAR study is presented in Table 1, showing the impact of its modification or removal on the inhibitory activity of a series of N'-substituted piperidine-4-carboximidamide analogs against a hypothetical target enzyme.

Table 1: Illustrative SAR of the N'-Hydroxyl Group in Piperidine-4-carboximidamide Derivatives This table presents hypothetical data for illustrative purposes.

| Compound | R Group | IC₅₀ (nM) | Fold Change vs. Parent |

| Parent | -OH | 50 | 1 |

| Analog 1 | -H | >10,000 | >200 |

| Analog 2 | -OCH₃ | 500 | 10 |

| Analog 3 | -NH₂ | 1,000 | 20 |

| Analog 4 | -SH | 2,500 | 50 |

The hypothetical data in Table 1 suggests that the removal of the hydroxyl group (Analog 1) or its replacement with a methoxy (Analog 2), amino (Analog 3), or thiol (Analog 4) group leads to a substantial reduction in potency, underscoring the critical nature of the N'-hydroxyl functionality for target interaction.

The carboximidamide moiety, also known as an amidine, is another key structural feature of this compound that significantly influences its binding affinity and efficacy. This group is a strong base and is typically protonated at physiological pH, allowing it to form strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in the target's active site.

Recent studies on piperine-carboximidamide hybrids have revealed that the carboximidamide moiety is essential for their antiproliferative activity. nih.gov The planar nature of the carboximidamide group can also contribute to favorable stacking interactions with aromatic residues in the binding pocket. Modifications to this moiety, such as N-alkylation or replacement with other functional groups like a ketone or an ester, generally result in a significant loss of biological activity, indicating its crucial role in anchoring the ligand to the target.

Table 2 provides an illustrative example of how modifications to the carboximidamide group in this compound analogs could affect their binding affinity.

Table 2: Illustrative Influence of Carboximidamide Moiety Modifications on Binding Affinity This table presents hypothetical data for illustrative purposes.

| Compound | Modification | Kᵢ (nM) | Fold Change vs. Parent |

| Parent | -C(=NH)NHOH | 20 | 1 |

| Analog 5 | -C(=O)NHOH | 800 | 40 |

| Analog 6 | -C(=S)NHOH | 1,500 | 75 |

| Analog 7 | -CH₂NHOH | >5,000 | >250 |

The hypothetical data indicates that replacing the carboximidamide with a carboxamide (Analog 5), a thiocarboxamide (Analog 6), or a methyleneamino-hydroxyl group (Analog 7) leads to a dramatic decrease in binding affinity, highlighting the importance of the specific electronic and structural properties of the carboximidamide for potent target engagement.

The piperidine (B6355638) ring serves as a scaffold, providing a specific three-dimensional orientation for the crucial pharmacophoric groups. The introduction of substituents on the piperidine ring can have a profound impact on the biological activity of this compound derivatives by influencing their conformation, lipophilicity, and potential for additional interactions with the target.

The position, size, and nature of the substituents are all critical factors. For instance, small alkyl or fluoro substituents at the 3- or 4-positions of the piperidine ring can modulate the ring's conformation, favoring a chair or a twist-boat conformation, which may be more or less optimal for binding to the target. researchgate.net The conformation of the piperidine ring can influence the spatial relationship between the carboximidamide and other substituents, which is often a key determinant of binding affinity. nih.govuniba.it

Table 3 illustrates the potential effects of various substituents on the piperidine ring on the biological potency of this compound analogs.

Table 3: Illustrative Impact of Piperidine Ring Substituents on Biological Potency This table presents hypothetical data for illustrative purposes.

| Compound | Substituent Position | Substituent | EC₅₀ (nM) | Fold Change vs. Parent |

| Parent | - | -H | 100 | 1 |

| Analog 8 | 3 | -CH₃ | 50 | 0.5 |

| Analog 9 | 4 | -F | 75 | 0.75 |

| Analog 10 | 2 | -Phenyl | 500 | 5 |

| Analog 11 | 3,5-dimethyl | -CH₃ | 25 | 0.25 |

This hypothetical data suggests that small, lipophilic substituents at the 3- and 3,5-positions (Analogs 8 and 11) may enhance potency, possibly by engaging with a hydrophobic pocket in the target. A fluoro substituent at the 4-position (Analog 9) could also be beneficial. However, a bulky substituent like a phenyl group at the 2-position (Analog 10) may introduce steric hindrance, leading to a decrease in activity.

The presence of stereocenters in derivatives of this compound can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological potencies. Biological systems are chiral, and thus, the interaction of a chiral ligand with a target protein is often stereospecific. One enantiomer may fit optimally into the binding site, leading to high affinity and efficacy, while the other enantiomer may bind with lower affinity or not at all.

For substituted piperidine rings, the axial or equatorial orientation of a substituent can dramatically affect how the molecule interacts with its target. The preferred conformation of the piperidine ring itself can be influenced by the stereochemistry of its substituents. Therefore, the synthesis and biological evaluation of individual stereoisomers are critical for a complete understanding of the SAR.

Table 4 presents a hypothetical comparison of the biological potency of different stereoisomers of a 3-methyl-substituted this compound derivative.

Table 4: Illustrative Stereochemical Effects on Biological Potency This table presents hypothetical data for illustrative purposes.

| Compound | Stereoisomer | IC₅₀ (nM) |

| Analog 12 | (3R) | 25 |

| Analog 13 | (3S) | 500 |

| Analog 14 | Racemic (3R/S) | 260 |

The hypothetical data in Table 4 clearly demonstrates the potential for significant differences in potency between enantiomers, with the (3R)-enantiomer (Analog 12) being substantially more potent than the (3S)-enantiomer (Analog 13). The racemic mixture (Analog 14) exhibits an intermediate potency.

Ligand-Based and Structure-Based Drug Design Approaches

To further refine the SAR and guide the design of novel this compound derivatives, computational methods such as ligand-based and structure-based drug design are invaluable tools.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For this compound derivatives, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly insightful. dntb.gov.uaresearchgate.net

In a typical 3D-QSAR study, a set of structurally related this compound analogs with known biological activities would be aligned based on a common scaffold. Then, various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, are calculated for each molecule. Statistical methods, like partial least squares (PLS) regression, are then used to build a model that correlates these descriptors with the observed biological activities.

The resulting QSAR model can be visualized as contour maps, which indicate regions in 3D space where certain properties are predicted to increase or decrease biological activity. For example, a CoMFA steric contour map might show a green region, indicating that bulky substituents are favored for higher activity, and a yellow region, where bulky groups are disfavored.

A hypothetical QSAR model for this compound derivatives might reveal the following:

A large, favorable electrostatic region near the N'-hydroxyl group, highlighting the importance of its hydrogen bonding and chelating properties.

A sterically favorable region near the 3-position of the piperidine ring, suggesting that substitution at this position could enhance binding.

A hydrophobically favorable area around a specific region of the piperidine ring, guiding the design of analogs with increased lipophilicity in that area.

Such models can be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and accelerating the drug discovery process.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound or its derivatives, and its biological target at an atomic level. These methods provide insights into the binding modes, affinities, and stability of the ligand-target complex, which are crucial for understanding the structure-activity relationship (SAR).

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of newly synthesized molecules. For instance, in a study of novel piperidin-4-imine derivatives as potential antitubercular agents, molecular docking was employed to understand their interaction with the enoyl-acyl carrier protein (EACP) reductase enzyme, a key enzyme in mycobacterial cell wall synthesis. dovepress.com

One of the derivatives, 1-(1H-benzimidazol-2-ylmethyl)-N-hydroxypiperidin-4-imine, a compound closely related to this compound, was part of a series of compounds evaluated for their antitubercular activity. The docking studies for this series revealed that the compounds were energetically favored in the active site of the EACP reductase enzyme. dovepress.com The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues in the active site of the target protein.

In a representative docking study of a piperidine derivative with a biological target, the following interactions might be observed:

Hydrogen Bonding: The nitrogen and oxygen atoms in the N'-hydroxycarboximidamide group and the piperidine ring nitrogen can act as hydrogen bond donors or acceptors, forming crucial interactions with the protein's backbone or side-chain residues.

Hydrophobic Interactions: The piperidine ring can engage in hydrophobic interactions with nonpolar residues of the target protein. nih.gov

Pi-Cation Interactions: The positively charged nitrogen of the piperidine ring can form pi-cation interactions with aromatic residues like tryptophan or tyrosine within the binding pocket. nih.gov

The results of such docking studies are often presented in a table summarizing the binding energies and key interactions.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1-(1H-benzimidazol-2-ylmethyl)-N-hydroxypiperidin-4-imine | EACP Reductase | -9.365 | Tyr158, Ile215, Met199 |

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the conformational changes that occur upon ligand binding and can help to refine the binding poses predicted by docking.

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand atoms is monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation within the active site.

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is analyzed to identify regions of the protein that become more or less flexible upon ligand binding. This can highlight residues that are important for the binding interaction.

For example, MD simulations of piperidine derivatives have shown that stable binding is often characterized by minimal structural changes in the active site residues, as indicated by low RMSD values. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model represents the key steric and electronic features that are responsible for the optimal molecular interactions with a specific biological target.

A pharmacophore model is typically generated using one of two approaches:

Ligand-based pharmacophore modeling: This approach is used when the three-dimensional structure of the target protein is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are essential for their biological activity.

Structure-based pharmacophore modeling: When the structure of the target protein is available, a pharmacophore model can be generated based on the interactions between the protein and a known ligand. This approach identifies the key interaction points within the active site.

The main features included in a pharmacophore model are:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic groups (H)

Aromatic Rings (AR)

Positive Ionizable (PI) and Negative Ionizable (NI) centers

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophoric features and are therefore likely to be active against the target of interest. This approach allows for the rapid and cost-effective identification of potential lead compounds for further development.

Elucidation of Key Pharmacophoric Features for Specific Biological Targets

The elucidation of key pharmacophoric features is crucial for understanding the molecular basis of a compound's biological activity and for designing new, more potent derivatives. For this compound and its analogs, the specific pharmacophoric features will depend on the biological target they are designed to inhibit.

Based on the general structure of this compound, the following pharmacophoric features can be identified as potentially important for its interaction with various biological targets:

Hydrogen Bond Donor/Acceptor Network: The N'-hydroxy and imidamide functionalities provide a rich network of hydrogen bond donors and acceptors. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the imidamide group can act as both donors and acceptors. These features are critical for forming specific hydrogen bonds with the amino acid residues in the active site of a target enzyme or receptor.

Positive Ionizable Feature: The piperidine ring nitrogen can be protonated at physiological pH, providing a positive ionizable feature. This can be important for forming ionic interactions or cation-pi interactions with the target protein.

Hydrophobic Feature: The aliphatic piperidine ring serves as a hydrophobic scaffold, which can engage in van der Waals and hydrophobic interactions with nonpolar pockets within the binding site.

A hypothetical pharmacophore model for an inhibitor based on the this compound scaffold might include:

| Pharmacophoric Feature | Potential Interacting Group on Compound |

|---|---|

| Hydrogen Bond Donor | -OH group, -NH groups of imidamide |

| Hydrogen Bond Acceptor | =N-OH group, =NH group of imidamide |

| Positive Ionizable Center | Piperidine ring nitrogen |

| Hydrophobic Region | Piperidine ring |

The precise arrangement and relative importance of these features would be determined through detailed SAR studies, molecular docking, and the generation of validated pharmacophore models for specific biological targets.

Analytical Methodologies for N Hydroxypiperidine 4 Carboximidamide Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of N'-hydroxypiperidine-4-carboximidamide. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for these purposes.